molecular formula C23H26N4O2 B368562 N-(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide CAS No. 942863-56-1

N-(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide

Cat. No. B368562
CAS RN: 942863-56-1
M. Wt: 390.5g/mol
InChI Key: WYKGUAQGEVGOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of N-(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. It has been shown to inhibit the activity of topoisomerase II, a protein that is essential for DNA replication and cell division. It also inhibits the activity of chitin synthase, an enzyme that is essential for the synthesis of chitin, a key component of fungal cell walls.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In fungi, it disrupts the synthesis of chitin, leading to the inhibition of fungal cell wall formation and growth. In bacteria, it inhibits the synthesis of peptidoglycan, a key component of bacterial cell walls, leading to cell lysis and death.

Advantages and Limitations for Lab Experiments

N-(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent activity against cancer cells, fungi, and bacteria. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of N-(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. Another direction is to study its potential use as a fungicide and bactericide in agriculture. Further studies are also needed to determine its safety and efficacy in humans and to identify any potential side effects or drug interactions.

Synthesis Methods

The synthesis of N-(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide involves the reaction of 5-oxo-1-benzylpyrrolidine-3-carboxylic acid with 1,2-diaminobenzene in the presence of acetic anhydride and triethylamine. The resulting product is then treated with isopropylamine and acetic anhydride to obtain the final compound.

Scientific Research Applications

N-(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide has been studied extensively for its potential applications in various fields. In medicine, it has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use as an anti-inflammatory and anti-viral agent. In agriculture, it has been studied for its ability to control plant diseases caused by fungi and bacteria.

properties

IUPAC Name

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-16(2)24-21(28)15-27-20-11-7-6-10-19(20)25-23(27)18-12-22(29)26(14-18)13-17-8-4-3-5-9-17/h3-11,16,18H,12-15H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKGUAQGEVGOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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